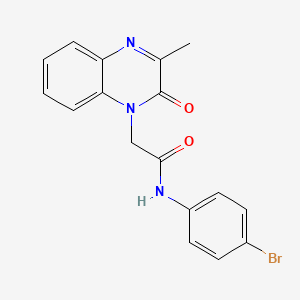
N-(4-bromophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, also known as BPIQ, is a chemical compound that has attracted attention in scientific research due to its potential therapeutic applications. BPIQ belongs to the class of quinoxaline derivatives, which have been studied for their biological activities, including anticancer, antifungal, and antimicrobial properties.
Aplicaciones Científicas De Investigación
Anticonvulsant Activities
A study by Ibrahim et al. (2013) focused on the synthesis and evaluation of various derivatives of N-(4-bromophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide for their anticonvulsant activities. They discovered that certain compounds within this series exhibited significant anticonvulsant effects in experimental mice (Ibrahim et al., 2013).
Antibacterial and Antifungal Agents
Kumar et al. (2013) synthesized a series of acetamide-based derivatives, including this compound, and evaluated their antibacterial and antifungal activities. They found that certain compounds were effective against various bacterial and fungal strains (Kumar et al., 2013). Another study by Kumar et al. (2012) also reported on similar compounds with potent antibacterial and antifungal activities (Kumar et al., 2012).
Antimicrobial Agents
In a study by Wagle et al. (2008), a series of thiazoles derivatives, including this compound, were synthesized and demonstrated promising antimicrobial activity (Wagle et al., 2008).
Pharmacological Activities
Rajveer et al. (2010) investigated 6-bromoquinazolinone derivatives for their pharmacological properties, including anti-inflammatory and antibacterial activities (Rajveer et al., 2010).
Free Radical Scavenging Activity
A study by Boudebbous et al. (2021) explored the free radical scavenging activity of this compound, revealing potent antioxidant properties (Boudebbous et al., 2021).
Anticancer and Antimicrobial Agents
Ahmed et al. (2018) synthesized and evaluated a series of N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides for their anticancer and antimicrobial effects, finding several compounds with promising activities (Ahmed et al., 2018).
Antimalarial Activity
Werbel et al. (1986) conducted a study on derivatives of this compound, assessing their antimalarial activity and finding correlations with structural properties (Werbel et al., 1986).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-11-17(23)21(15-5-3-2-4-14(15)19-11)10-16(22)20-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWLZXMTDNWCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
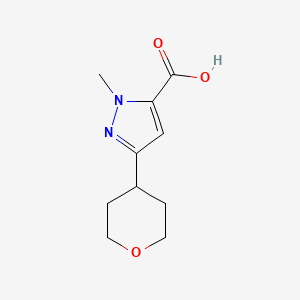
![3-methyl-2-oxo-N-(2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2618799.png)
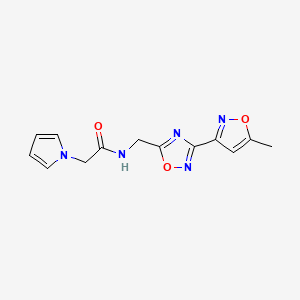
![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2618804.png)
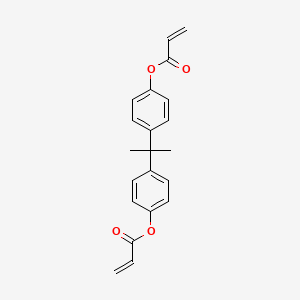
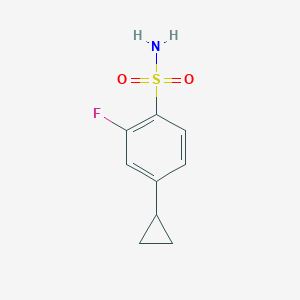
![ethyl 2-[2-[[5-[(furan-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2618810.png)
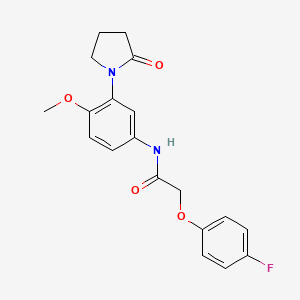
![7-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2618813.png)
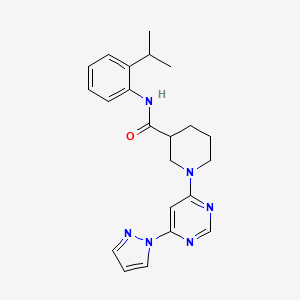

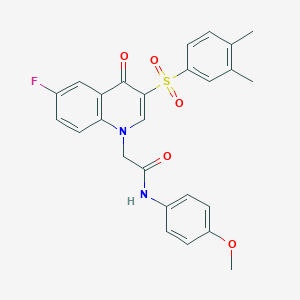
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2618817.png)